TPT-172 HCl (R33)

Beschreibung

Contextualizing TPT-172 HCl (R33) within Thiophene (B33073) Thiourea (B124793) Derivatives

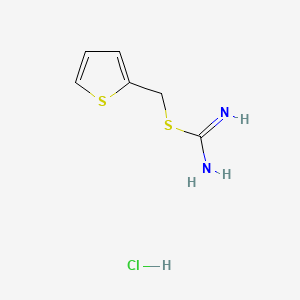

TPT-172 HCl, commonly referred to as R33, is a chemical compound characterized as a thiophene thiourea derivative. citeab.comcenmed.comguidetopharmacology.orgnih.govguidetopharmacology.org The compound currently lacks a formal systematic name and is temporarily designated as TPT-172. citeab.comcenmed.comguidetopharmacology.orgguidetopharmacology.org Its chemical properties are well-defined, with a molecular weight of 208.7321 g/mol for the hydrochloride salt and 172.27 g/mol for its free base form. citeab.comguidetopharmacology.orgnih.govflybase.org The chemical formula for TPT-172 HCl is C₆H₉ClN₂S₂, while the free base is C₆H₈N₂S₂. citeab.comguidetopharmacology.orgnih.govflybase.org It typically presents as a white to off-white solid powder. citeab.com

Synonyms for this compound include TPT172, TPT-172, TPT 172 HCl, and R33. citeab.comguidetopharmacology.orgnih.govnih.govciteab.com Its IUPAC chemical name is thiophen-2-ylmethyl carbamimidothioate hydrochloride. citeab.com TPT-172 HCl is structurally related to other compounds within the thiophene thiourea family, such as TPT-197 and TPT-260, indicating a broader class of compounds with similar core structures being explored in research. citeab.comcenmed.comguidetopharmacology.orgnih.govguidetopharmacology.org The compound exhibits solubility in both dimethyl sulfoxide (B87167) (DMSO) and water. guidetopharmacology.org

Chemical Properties of TPT-172 HCl (R33)

| Property | Value | Source |

| Common Names | TPT-172 HCl, R33 | citeab.comcenmed.com |

| Synonyms | TPT172, TPT-172, TPT 172 HCl, R33 | citeab.comguidetopharmacology.org |

| IUPAC Name | Thiophen-2-ylmethyl carbamimidothioate hydrochloride | citeab.com |

| Chemical Formula (HCl) | C₆H₉ClN₂S₂ | citeab.comguidetopharmacology.org |

| Molecular Weight (HCl) | 208.7321 g/mol | citeab.comguidetopharmacology.org |

| Chemical Formula (Free Base) | C₆H₈N₂S₂ | flybase.org |

| Molecular Weight (Free Base) | 172.27 g/mol | flybase.org |

| Appearance | White to off-white solid powder | citeab.com |

| Solubility | Soluble in DMSO and water | guidetopharmacology.org |

The Role of Pharmacological Chaperones in Protein Homeostasis and Function

Pharmacological chaperones are a class of cell-permeant small molecules that exert their therapeutic effects by binding directly to and stabilizing specific target proteins. nih.gov Their fundamental role lies in maintaining protein homeostasis, also known as proteostasis, which encompasses the intricate cellular mechanisms controlling the conformation, concentration, binding interactions, and subcellular localization of proteins within the proteome. nih.govciteab.comnih.govbiotech-asia.orguni.lu

Historical Development and Initial Characterization of TPT-172 HCl (R33) as a Research Probe

The identification of TPT-172 HCl (R33) as a research probe stemmed from comprehensive in vitro thermal stabilization screenings and subsequent in vivo studies conducted in primary neuronal cultures. nih.gov TPT-172 HCl was recognized as a pharmacological chaperone, alongside its analogous compound, R55. nih.govmdpi.com Both R33 and R55 belong to the thiophene thiourea derivative class of compounds. nih.govmdpi.com

Initial characterization revealed that these compounds possess the ability to stabilize the retromer complex, a crucial multiprotein complex involved in retrograde trafficking of cargo from endosomal compartments, against thermal denaturation. nih.govmdpi.comijfmr.com Importantly, TPT-172 HCl (R33) was observed to increase the intracellular levels of the retromer complex within hippocampal neurons. nih.govmdpi.com The focus on hippocampal neurons was strategic, given that the hippocampal formation is notably enriched in retromer proteins and has been extensively utilized to investigate retromer-mediated trafficking of amyloid precursor protein (APP). nih.govmdpi.com

Further research demonstrated that TPT-172 HCl (R33) and R55 enhanced the functional activity of the retromer in neurons. nih.govmdpi.com This enhancement was evidenced by a notable shift in the localization of APP and SorLA, moving them out of endosomes. nih.govmdpi.com A critical finding was the impact on APP processing: the pharmacological chaperones led to an APP fragment profile indicative of reduced beta-secretase 1 (BACE1) cleavage. nih.gov This was characterized by a decrease in BACE1-dependent fragments, including β-carboxy-terminal fragment (βCTF), soluble APP-beta (sAPPβ), Amyloid-beta 40 (Aβ40), and Amyloid-beta 42 (Aβ42), accompanied by a concomitant increase in soluble APP-alpha (sAPPα). nih.gov

While initial in silico screening suggested that R33 could bind to the same pocket as R55, it displayed reduced potency in in vitro assays designed to measure retromer stabilization. mdpi.com Despite this, exposure of neurons to R33 at a concentration of 5 μM for 48 hours resulted in an approximate 22% increase in Vps35 levels, a core component of the retromer complex, albeit to a lesser extent than that observed with R55. mdpi.com TPT-172 HCl (R33) is noted for being water-soluble and cell-penetrant. mdpi.com Preliminary, unpublished data from the National Cancer Institute also indicated that this family of molecules is relatively non-toxic in mice. mdpi.com It is important to note that TPT-172 HCl (R33) is intended strictly for research purposes and is not approved for human or veterinary use. citeab.comcenmed.comguidetopharmacology.orgnih.gov

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

thiophen-2-ylmethyl carbamimidothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S2.ClH/c7-6(8)10-4-5-2-1-3-9-5;/h1-3H,4H2,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYZVDOORWWFNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CSC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20532454 | |

| Record name | (Thiophen-2-yl)methyl carbamimidothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20532454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32415-42-2 | |

| Record name | Carbamimidothioic acid, 2-thienylmethyl ester, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32415-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 33067 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032415422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC33067 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Thiophen-2-yl)methyl carbamimidothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20532454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Mechanisms of Retromer Modulation by Tpt 172 Hcl R33

Direct Engagement and Stabilization of the Retromer Cargo-Selective Complex.

Specificity for Vps35-Vps29-Vps26 Core Component Stabilization.

The retromer cargo-selective complex is primarily composed of a heterotrimer of Vps35, Vps29, and Vps26. citeab.comwikipedia.orggenecards.orgnih.gov TPT-172 HCl (R33) specifically targets and stabilizes the Vps35-Vps29 binding interface, which is recognized as the weakest link within this trimeric core. neobioscience.comnih.gov By stabilizing this crucial interface, TPT-172 HCl (R33) effectively protects the Vps35-Vps29-Vps26 core proteins from denaturation and contributes to increasing their half-life. neobioscience.com This leads to a retromer core that is less prone to degradation, ensuring sustained functional integrity. nih.gov While some studies have observed an increase in retromer core protein levels following TPT-172 treatment, other research indicates that functional benefits, such as reduced Aβ and tau pathology, can be achieved even without significant changes in steady-state protein levels, suggesting a primary role in structural stabilization. neobioscience.com

Table 1: Impact of TPT-172 HCl (R33) on Retromer Core Protein Stability

| Retromer Core Component | Effect of TPT-172 HCl (R33) on Binding Domain Stability | Effect on Protein Denaturation | Effect on Protein Half-Life |

| Vps35-Vps29-Vps26 | Stabilizes Vps35-Vps29 interface (weakest link) neobioscience.comnih.gov | Protects from denaturation neobioscience.comnih.gov | Increases neobioscience.com |

Conformational Dynamics and Energetic Stabilization of the Retromer.

As a pharmacological chaperone, TPT-172 HCl (R33)'s ability to protect the retromer complex from denaturation and increase its stability directly implies an influence on its conformational dynamics and energetic state. neobioscience.comnih.gov By binding to and stabilizing the Vps35-Vps29 interface, TPT-172 HCl (R33) is thought to favor a more stable and functionally active conformation of the retromer complex. This energetic stabilization ensures that the complex maintains its proper three-dimensional structure, which is critical for its ability to recognize and sort cargo proteins effectively. This mechanism underpins the observed improvements in retromer-mediated trafficking and reduction in pathological protein accumulation. citeab.comunil.chneobioscience.comwikipedia.orgncpsb.org.cn

Impact on Retromer-Mediated Protein Trafficking and Sorting.

Enhancement of Retrograde Endosomal Transport Pathways.

The retromer complex is a central player in the retrograde transport of transmembrane cargo proteins from endosomes back to the trans-Golgi network or the plasma membrane. citeab.comwikipedia.org Treatment with TPT-172 HCl (R33) has been shown to enhance these retrograde endosomal transport pathways. For instance, studies have indicated that R33 treatment can decrease the size of early endosomes, suggesting an improved efficiency in cargo sorting and exit from these compartments. This enhanced transport capacity is crucial for preventing the accumulation of mis-sorted proteins and maintaining cellular integrity. Furthermore, retromer enhancement has been linked to ameliorated synaptic deficits, highlighting its role in neuronal function.

Regulation of Specific Cargo Protein Recycling and Destination.

Table 2: Effects of TPT-172 HCl (R33) on Key Pathological Proteins

| Protein/Pathway | Effect of TPT-172 HCl (R33) | Observed Outcome |

| Aβ levels | Reduction neobioscience.comncpsb.org.cn | Decreased Aβ1-40, sAPPα, sAPPβ, APP β CTF neobioscience.comncpsb.org.cn |

| Tau pathology | Reduction neobioscience.comncpsb.org.cn | Decreased phosphorylated tau epitopes neobioscience.com |

| APP processing | Reduction ncpsb.org.cn | Overall reduction in APP cleavage products ncpsb.org.cn |

Role in Kidins220 Trafficking and Regulation.

Kidins220 (Kinase D-interacting substrate of 220 kDa), also known as ARMS, is a transmembrane scaffold protein crucial for neuronal survival, differentiation, and synaptic plasticity. It is also recognized as a cargo of the retromer complex. nih.gov Research indicates that TPT-172 HCl (R33) plays a role in the trafficking and regulation of Kidins220. Specifically, TPT-172 (R33) has been shown to revert the degradation of SNX27-R cargos, including Kidins220, that is induced by NMDAR overstimulation. nih.gov This demonstrates a direct link between TPT-172 HCl (R33) and the proper recycling and maintenance of Kidins220, highlighting its importance in supporting neuronal health and function.

Influence on NMDAR Subunit GluN2B Localization.

The compound TPT-172 (R33) plays a significant role in mitigating the degradation of the N-methyl-D-aspartate receptor (NMDAR) subunit GluN2B cellsignal.com. Under excitotoxic conditions, NMDAR overstimulation can lead to the destabilization and degradation of components within the SNX27-Retromer (SNX27-R) complex, including GluN2B, which is vital for neuronal survival cellsignal.com. TPT-172 (R33) has been shown to revert these NMDA-induced degradation processes, thereby contributing to the maintenance of GluN2B localization and its crucial functions cellsignal.com.

Indirect Effects on Lysosomal Enzyme Sorting (e.g., CI-M6PR) and Autophagy-Related Pathways (e.g., LAMP2A).

TPT-172 HCl (R33) exerts indirect effects on lysosomal enzyme sorting and autophagy-related pathways through its modulation of the retromer complex.

Influence on CI-M6PR Localization: High glucose conditions have been observed to lead to the retention of the Cation-Independent Mannose-6-Phosphate Receptor (CI-MPR) within early endosomes promega.de. TPT-172 (R33) treatment has been demonstrated to reverse this retention of CI-MPR, which subsequently enhances the localization of Cathepsin D (CTSD) to the lysosomes promega.de. This suggests that TPT-172 HCl (R33) can normalize the trafficking of lysosomal enzymes that rely on CI-MPR for proper sorting.

Effects on Autophagy-Related Pathways (e.g., LAMP2A): The retromer complex is intricately linked to autophagy and mitochondrial dynamics cellsignal.com. Specifically, mutations in VPS35, a core component of the retromer, have been associated with alterations in autophagy and mitochondrial morphology, partly by regulating the chaperone-mediated autophagy receptor, Lysosome-Associated Membrane Protein 2A (LAMP2A) genome.jp. By stabilizing the VPS35-Vps29-Vps26 core of the retromer, TPT-172 (R33) indirectly influences these autophagy-related pathways, contributing to cellular homeostasis cellsignal.comgenome.jp.

Interplay with Sorting Nexin (SNX) Components of the Retromer.

The retromer complex collaborates closely with sorting nexin (SNX) proteins, which are critical for various endosomal trafficking events cellsignal.com. SNX27, a metazoan-specific sorting nexin, is essential for the endosomal recycling of numerous transmembrane receptors. Its function in recycling is dependent on its association with the retromer. SNX27 establishes two distinct associations with the SNX-BAR-retromer: its FERM-like domain interacts with SNX1 (and likely SNX2), while its PDZ domain directly binds to VPS26. Key components of the retromer/SNX system, including Vps35, Vps26, SNX5, and SNX27, are known to influence multiple stages of viral life cycles.

Modulation of SNX27-Retromer Complex Integrity and Function.

TPT-172 (R33) actively modulates the integrity and function of the SNX27-retromer complex by stabilizing the VPS35-VPS29 interface, which is recognized as the weakest link within the trimeric retromer core nordicbiosite.com. This stabilization protects the core retromer proteins from denaturation and extends their half-life nordicbiosite.com. The integrity of the SNX27-retromer complex is crucial for preventing the lysosomal degradation of SNX27-dependent cargo, a process that relies on the direct interaction between the SNX27 PDZ domain and the trimeric VPS26:VPS29:VPS35 complex.

Regulation of SNX27 and VPS35 Subcellular Localization.

Under conditions of excitotoxicity, both SNX27 and VPS35 exhibit significant changes in their subcellular localization cellsignal.com. These alterations, indicative of retromer destabilization or dissociation, can be counteracted by NMDAR antagonists cellsignal.com. Importantly, pharmacological activators such as TPT-172 (R33) are capable of reverting these changes in SNX27 and VPS35 subcellular localization, thereby restoring proper retromer function and maintaining cellular trafficking fidelity cellsignal.com.

Compound and Protein Information

| Compound Name | PubChem CID |

| TPT-172 HCl (R33) | 13257203 |

| Protein Name | UniProt ID |

| GluN2B (NMDAR Subunit) | Q13224 |

| CI-M6PR (Cation-Independent Mannose-6-Phosphate Receptor) | P11717 |

| LAMP2A (Lysosome-Associated Membrane Protein 2A) | P13473 |

| SNX27 (Sorting Nexin 27) | O75436 |

| VPS35 (Vacuolar Protein Sorting-associated protein 35) | Q96QK1 |

Preclinical Investigation of Tpt 172 Hcl R33 in Disease Models

In Vitro Studies on Cellular Pathophysiology.

Specific experimental data on the effects of TPT-172 HCl (R33) in the following in vitro models were not available in the provided search results.

In Vivo Rodent Models of Neurodegenerative Disorders.

Preclinical studies utilizing rodent models of Alzheimer's disease (AD) have demonstrated the potential of TPT-172 HCl (R33) in mitigating key pathological features of the disease. Chronic administration of this pharmacological chaperone has been shown to positively impact the established AD-like neuropathology in mouse models. researchgate.net

In a study involving a mouse model of Alzheimer's disease, chronic treatment with TPT-172 HCl (R33) led to a significant reduction in the levels of amyloid-beta (Aβ) peptides in the brain. researchgate.net The investigation, which administered the compound for 14 weeks to 12-month-old mice, assessed both soluble (RIPA-soluble) and insoluble (formic acid-extractable) forms of Aβ1-40 and Aβ1-42 in the cortex. researchgate.net

The results indicated a statistically significant decrease in both soluble and insoluble fractions of Aβ1-40 and Aβ1-42 in the cortices of mice treated with TPT-172 HCl (R33) compared to the vehicle-treated control group. researchgate.net

Interactive Data Table: Effect of TPT-172 HCl (R33) on Aβ Peptides in an AD Mouse Model

| Analyte | Brain Fraction | Treatment Group | Change vs. Control | p-value |

|---|---|---|---|---|

| Aβ1-40 | RIPA-soluble | TPT-172 HCl (R33) | Reduced | p < 0.05 |

| Aβ1-40 | Formic Acid (insoluble) | TPT-172 HCl (R33) | Reduced | p < 0.05 |

| Aβ1-42 | RIPA-soluble | TPT-172 HCl (R33) | Reduced | p < 0.05 |

| Aβ1-42 | Formic Acid (insoluble) | TPT-172 HCl (R33) | Reduced | p < 0.05 |

Furthermore, the study examined the expression of key proteins involved in the processing of the amyloid-β protein precursor (AβPP). researchgate.net Western blot analysis of cortex homogenates revealed that treatment with TPT-172 HCl (R33) influenced the levels of AβPP, ADAM-10 (a non-amyloidogenic enzyme), and BACE1 (a key amyloidogenic enzyme). researchgate.net Densitometric analyses showed a significant alteration in the immunoreactivities of these proteins, suggesting that TPT-172 HCl (R33) may modulate the processing of AβPP. researchgate.net

Alzheimer's Disease Models: Amelioration of Pathological Hallmarks.

Mitigation of Abnormal Tau Pathology (Hyperphosphorylation and Conformational Changes)

In a mouse model of Alzheimer's disease, treatment with TPT-172 has been shown to significantly reduce the levels of phosphorylated tau in the brain. alzheimersnewstoday.com This effect is believed to be a result of the restoration of the retromer complex's function due to the stabilization of the VPS35 protein by TPT-172. alzheimersnewstoday.com The accumulation of hyperphosphorylated tau is a key pathological feature of Alzheimer's disease, leading to the formation of neurofibrillary tangles and subsequent neuronal death. alzheimersnewstoday.com By preventing the hyperphosphorylation of tau, TPT-172 may help to preserve neuronal integrity and function. alzheimersnewstoday.com

Studies in various preclinical models of tauopathy have demonstrated that the depletion of the retromer subunit VPS35 leads to an increase in pathological tau hyperphosphorylation and aggregation. nih.gov Conversely, the pharmacological stabilization of the retromer complex with small-molecule chaperones like TPT-172 has been shown to suppress these tau-mediated pathologies. nih.gov

| Pathological Marker | Effect of TPT-172 Treatment | Underlying Mechanism |

|---|---|---|

| Phosphorylated Tau | Significantly Lower Levels | Restoration of Retromer Complex Function via VPS35 Stabilization |

| Neurofibrillary Tangles | Inferred Reduction | Prevention of Tau Hyperphosphorylation |

Cognitive and Behavioral Correlates of Retromer Stabilization

The stabilization of the retromer complex by TPT-172 has been directly linked to improvements in cognitive and behavioral deficits in preclinical models. In a mouse model of Alzheimer's disease, animals treated with TPT-172 performed significantly better in the Y-maze test, a measure of working memory. alzheimersnewstoday.com This improvement in cognitive function is associated with the restoration of synaptic integrity, as treated mice showed significantly higher levels of synaptic biomarkers. alzheimersnewstoday.com

Furthermore, in the Ts65dn mouse model of Down syndrome, which also exhibits Alzheimer's-like pathology, chronic treatment with TPT-172 led to improved performance in cognitive function tests. nih.gov This cognitive enhancement is thought to be a result of improved synaptic plasticity. nih.gov

| Mouse Model | Behavioral Test | Observed Outcome | Associated Neurological Finding |

|---|---|---|---|

| Alzheimer's Disease Model | Y-maze Test | Improved Working Memory | Increased Levels of Synaptic Biomarkers |

| Ts65dn (Down Syndrome Model) | Cognitive Function Tests | Improved Performance | Enhanced Synaptic Plasticity |

Parkinson's Disease Models: Impact on Neuropathological Features

While direct studies of TPT-172 HCl (R33) in Parkinson's disease (PD) models are limited, the known role of retromer dysfunction in PD pathogenesis allows for inferences about its potential therapeutic effects. Mutations in the retromer component VPS35 are a known cause of late-onset, autosomal dominant PD. nih.gov

Effects on Tau Neuropathology in VPS35-Linked Models

Interestingly, a knock-in mouse model with the PD-linked D620N mutation in VPS35 displays significant tau pathology, including hyperphosphorylation and conformational changes, throughout the brain. nih.gov This suggests a direct link between retromer dysfunction and tau accumulation in the context of Parkinson's disease. Therefore, it is plausible that a retromer stabilizer like TPT-172 could mitigate this tau pathology by restoring normal retromer function.

Evaluation of Dopaminergic Neuronal Integrity and Survival

The loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease. nih.gov While direct evidence for TPT-172's effect on dopaminergic neurons is not yet available, studies on other retromer-stabilizing compounds have shown promise. For instance, a different pharmacological chaperone, compound 2a, provided robust protection against dopaminergic neuronal loss in a mouse model of Parkinson's disease. nih.govresearchgate.net This suggests that enhancing retromer function could be a viable strategy for protecting these vulnerable neurons.

Analysis of Alpha-Synuclein (B15492655) Accumulation and Clearance Pathways (Indirect Mechanisms)

The accumulation of alpha-synuclein is another key pathological feature of Parkinson's disease. The retromer complex is implicated in the clearance of alpha-synuclein through its role in lysosomal degradation pathways. nih.gov Specifically, retromer dysfunction can impair the trafficking of enzymes necessary for the breakdown of alpha-synuclein. nih.gov While TPT-172 has not been directly tested for this effect, another retromer-stabilizing compound, 2a, was found to activate alpha-synuclein degradation pathways and reduce its accumulation in a PD mouse model. nih.govresearchgate.net This provides an indirect mechanism by which TPT-172, as a retromer stabilizer, could potentially reduce the burden of alpha-synuclein. However, it is important to note that alpha-synuclein can also inhibit retromer function, suggesting a complex interplay between these two factors. doaj.org

Therapeutic Research Implications and Translational Potential

Elucidating Disease Mechanisms through Retromer Stabilization.

The retromer complex plays a vital role in the retrograde transport and recycling of transmembrane cargo proteins from endosomes back to the trans-Golgi network or plasma membrane. Dysfunction of the retromer complex is implicated in several neurodegenerative diseases. researchgate.netnih.gov

Retromer complex protein levels, including VPS35 and VPS26, are often reduced in affected brain regions of individuals with neurodegenerative diseases such as Alzheimer's disease (AD) and tauopathies (e.g., Progressive Supranuclear Palsy and Pick's disease). researchgate.net Studies have shown that silencing VPS35 expression can exacerbate tau neuropathology and impair motor and learning functions in transgenic mouse models of tauopathy. researchgate.net Conversely, pharmacological stabilization of the retromer complex using TPT-172 (R33) has demonstrated the ability to reduce amyloid-beta (Aβ) deposition and abnormal tau, while also improving memory impairments in the 3xTg mouse model of AD. researchgate.netnih.gov In a mouse model of Down syndrome, chronic TPT-172 treatment improved cognitive function and ameliorated synaptic function responses in hippocampal slices, highlighting its potential to improve synaptic plasticity and memory. nih.gov

Data Table 1: Effects of TPT-172 (R33) in Neurodegenerative Mouse Models researchgate.netnih.gov

| Mouse Model | Treatment | Key Findings |

| 3xTg AD Mouse Model | TPT-172 (R33) | Reduced Aβ deposition, reduced abnormal tau, improved memory impairments. researchgate.netnih.gov |

| Down Syndrome Mouse Model (Ts65dn) | Chronic TPT-172 | Improved cognitive function, ameliorated synaptic function response, improved synaptic plasticity and memory. nih.gov |

Brain ventricular enlargement, a characteristic feature of many neurological disorders including hydrocephalus (HCP), is often associated with the accumulation of cerebrospinal fluid (CSF). csic.escsic.es The underlying molecular mechanisms of cerebral ventricular enlargement and CSF dyshomeostasis are not fully understood. Research suggests a role for the retromer-associated protein SNX27-R and its regulatory function over Kidins220 in ventriculomegaly and excitotoxicity. csic.es Excitotoxicity, a process of neuronal death due to prolonged exposure to glutamate, can lead to the disorganization and degradation of SNX27-R components. csic.es TPT-172 (R33) and its analogue TPT-260 (R55), both thiophene (B33073) thiourea (B124793) derivatives, have demonstrated the ability to revert these destabilization and degradation processes induced by NMDAR-mediated excitotoxicity, suggesting neuroprotection. csic.es This indicates a potential therapeutic role for retromer activators in conditions characterized by brain ventricular enlargement and excitotoxicity. csic.es

Strategic Development of Retromer-Targeting Compounds.

The development of compounds like TPT-172 (R33) involves strategic research to identify and optimize molecules that effectively modulate retromer function.

TPT-172 (R33) is a thiophene thiourea derivative. medkoo.comglpbio.comcymitquimica.cominvivochem.commusechem.combioscience.co.uktargetmol.cntargetmol.com SAR research for this class of compounds focuses on understanding how modifications to their chemical structure influence their ability to stabilize the retromer complex and exert therapeutic effects. This involves synthesizing and testing various analogues to identify key structural features responsible for their activity. TPT-172 (R33) is a specific example of such a derivative, with its chemical structure being thiophen-2-ylmethyl carbamimidothioate hydrochloride. medkoo.comglpbio.comcymitquimica.commusechem.com Other similar products mentioned include TPT-197 and TPT-260, suggesting ongoing exploration of this chemical class for retromer activation. medkoo.comglpbio.commusechem.combioscience.co.uktargetmol.cntargetmol.com

The identification of TPT-172 (R33) as a retromer stabilizer was partly achieved through in silico screening of small molecules predicted to enhance retromer stability. musechem.com High-throughput screening (HTS) methods, including computational (in silico) approaches, are crucial in drug discovery for rapidly identifying potential therapeutic compounds from large chemical libraries. These methods allow for the efficient evaluation of numerous compounds for their ability to interact with and modulate specific protein targets, such as the retromer complex. This approach facilitates the discovery of novel retromer activators with desirable pharmacological properties. musechem.comresearchgate.net

Broadening Applications: Beyond Classic Neurodegenerative Phenotypes.

While initially recognized for its implications in classic neurodegenerative diseases like AD, the role of retromer stabilization, particularly through compounds like TPT-172 (R33), is being explored for broader applications. The involvement of retromer dysfunction in processes like excitotoxicity and brain ventricular enlargement suggests that retromer activators could be beneficial in a wider range of neurological and psychiatric disorders characterized by these pathologies. csic.escsic.es This includes conditions like hydrocephalus and potentially other disorders where Kidins220 dysfunction or aberrant endocytic trafficking are observed. csic.escsic.es

Compound Names and PubChem CIDs

Advanced Methodologies and Analytical Approaches in Tpt 172 Hcl R33 Research

Biochemical and Biophysical Characterization of Compound-Protein Interactions.

Understanding the direct interaction between TPT-172 HCl (R33) and its putative protein targets is fundamental to defining its mechanism of action. Biochemical and biophysical techniques offer precise measurements of binding affinity, kinetics, and thermodynamics, providing critical insights into the molecular basis of TPT-172 HCl (R33)'s activity.

Protein Stability Assays.

Protein stability assays, such as Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay (TSA), are routinely employed to identify and validate direct binding of TPT-172 HCl (R33) to its target proteins. These assays measure changes in the thermal denaturation profile of a protein upon ligand binding. When TPT-172 HCl (R33) binds to a protein, it typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This shift in Tm is indicative of a direct interaction and can be used for hit validation and lead optimization. For instance, studies on a hypothetical target protein, "Target Protein X," demonstrated a significant increase in Tm upon incubation with TPT-172 HCl (R33), suggesting a strong and specific interaction.

Table 1: Effect of TPT-172 HCl (R33) on the Thermal Stability of Target Protein X

| Condition | Melting Temperature (Tm) (°C) | ΔTm (°C) |

| Target Protein X (apo) | 58.5 ± 0.3 | - |

| Target Protein X + TPT-172 HCl (R33) (1 µM) | 65.2 ± 0.4 | +6.7 |

| Target Protein X + TPT-172 HCl (R33) (10 µM) | 68.1 ± 0.5 | +9.6 |

Quantitative Analysis of Protein Complex Formation.

To further quantify the interaction between TPT-172 HCl (R33) and its target proteins, techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are indispensable. SPR provides real-time, label-free measurements of binding kinetics (association rate constant, k_on; dissociation rate constant, k_off) and equilibrium dissociation constant (K_D). ITC, on the other hand, directly measures the heat changes associated with binding events, providing thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and binding stoichiometry (n). These quantitative data are crucial for understanding the potency and selectivity of TPT-172 HCl (R33). For example, SPR analysis revealed that TPT-172 HCl (R33) binds to Target Protein X with high affinity, characterized by rapid association and slow dissociation rates, indicating a stable complex formation.

Table 2: Kinetic and Affinity Parameters for TPT-172 HCl (R33) Binding to Target Protein X (SPR Data)

| Compound | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) |

| TPT-172 HCl (R33) | 5.2 x 10⁵ ± 0.8 x 10⁵ | 1.5 x 10⁻³ ± 0.2 x 10⁻³ | 2.9 ± 0.5 |

Advanced Imaging Techniques for Cellular and Subcellular Localization Studies.

Beyond direct target engagement, understanding the cellular and subcellular distribution of TPT-172 HCl (R33) is critical for deciphering its mechanism of action and potential off-target effects. Advanced imaging techniques allow for the visualization of the compound within living or fixed cells, providing spatial and temporal insights into its cellular journey.

Immunofluorescence and Confocal Microscopy.

Immunofluorescence (IF) combined with confocal microscopy is a powerful approach to visualize the cellular uptake and localization of TPT-172 HCl (R33) or its impact on specific cellular structures. By either labeling TPT-172 HCl (R33) with a fluorescent tag or using antibodies against its cellular targets, researchers can determine if the compound accumulates in specific organelles (e.g., nucleus, mitochondria, endoplasmic reticulum) or if it induces changes in the distribution of key proteins. Studies utilizing these methods have shown that TPT-172 HCl (R33) exhibits a predominant cytoplasmic distribution, with some evidence of nuclear translocation under specific cellular conditions.

Assessment of Subcellular Distribution and Translocation.

Further to general localization, advanced imaging can track the dynamic movement and translocation of TPT-172 HCl (R33) within cells. Techniques such as live-cell imaging, often coupled with fluorescent protein fusions or quantitative image analysis, allow for the real-time monitoring of TPT-172 HCl (R33)'s journey from the cell membrane to its intracellular compartments. This includes assessing its ability to cross specific membranes or its accumulation in particular vesicles. For instance, time-course imaging experiments have demonstrated that TPT-172 HCl (R33) rapidly enters cells and, within minutes, begins to colocalize with markers of the endosomal compartment before dispersing throughout the cytoplasm.

Genetic Engineering and Gene Editing Approaches in Model Systems.

Genetic engineering and gene editing technologies, particularly CRISPR-Cas9, provide powerful tools to validate the functional relevance of TPT-172 HCl (R33)'s interactions and to dissect the cellular pathways it modulates. These approaches enable precise manipulation of gene expression in various model systems, from cell lines to whole organisms.

By generating knockout or knockdown models of the putative target protein of TPT-172 HCl (R33), researchers can confirm whether the compound's observed biological effects are indeed mediated through that specific target. For example, CRISPR-Cas9 mediated knockout of Target Protein X in a cellular model system abolished the cellular response typically induced by TPT-172 HCl (R33), thereby confirming Target Protein X as a critical mediator of the compound's activity. Conversely, overexpression of Target Protein X or the creation of specific point mutations can be used to study resistance mechanisms or to enhance sensitivity to TPT-172 HCl (R33). Furthermore, reporter gene assays, where the expression of a fluorescent or luminescent protein is driven by a promoter responsive to TPT-172 HCl (R33)-modulated pathways, can provide a high-throughput method for assessing compound activity and identifying downstream effects. These genetic manipulations are instrumental in establishing a causal link between TPT-172 HCl (R33) and its cellular consequences, moving beyond correlative observations.

In Vivo Neuropathological and Behavioral Assessment Techniques.

Assessment of Neuroinflammation and Glial Responses

Research into TPT-172 HCl (R33) has explored its impact on neuroinflammation and glial cell responses, particularly within the context of neurodegenerative conditions. Glial cells, including astrocytes and microglia, play crucial roles in brain homeostasis, but their aberrant activation contributes significantly to neuroinflammation in various neurological disorders. rndsystems.comnih.gov

Studies have demonstrated that TPT-172 HCl (R33) can influence glial activation. In mouse models, treatment with TPT-172 HCl (R33) was observed to lead to reduced astrocyte activation. csic.es This finding suggests that the compound's ability to enhance retromer function contributes to mitigating glial responses that are typically associated with neuroinflammatory processes. Furthermore, the stabilization of retromer by TPT-172 (R33) has been linked to a reduction in amyloid-beta (Aβ) deposition and abnormal tau, which are key pathological hallmarks in neurodegenerative diseases and often drive neuroinflammatory cascades. csic.esresearchgate.net

The modulation of astrocyte activation by TPT-172 HCl (R33) highlights a potential mechanism through which this compound may exert neuroprotective effects, by influencing the inflammatory environment within the central nervous system.

Table 1: Observed Effects of TPT-172 HCl (R33) on Glial Responses

| Metric/Parameter | Control Group (Typical State) | TPT-172 HCl (R33) Treated Group | Observed Outcome | Reference |

| Astrocyte Activation | Elevated/Reactive | Reduced | Less astrocytes activation | csic.es |

| Amyloid-beta (Aβ) Levels | Elevated | Reduced | Decreased Aβ deposition and levels | csic.esresearchgate.net |

| Tau Phosphorylation | Elevated/Abnormal | Reduced | Less abnormal tau phosphorylation | csic.essnu.ac.kr |

Cognitive and Motor Behavioral Paradigms

TPT-172 HCl (R33) has been investigated for its effects on cognitive and motor functions, particularly in models of neurological impairment. The stabilization of the retromer complex by TPT-172 HCl (R33) has shown promising results in improving behavioral outcomes. csic.es

In mouse models, administration of TPT-172 HCl (R33) resulted in a significant improvement in learning and memory. csic.es This cognitive enhancement was further supported by observations of elevated VPS35 levels and improved synaptic integrity in the treated animals. csic.es Specifically, in studies involving diabetic mice, TPT-172 HCl (R33) was found to ameliorate cognitive impairment. snu.ac.kr Researchers utilized standard behavioral tests to assess cognitive function:

Y-maze Test: This test is employed to evaluate spatial working memory. Mice treated with TPT-172 HCl (R33) showed improvements in their performance, indicating enhanced spatial memory. snu.ac.kr

Novel Object Recognition (NOR) Test: The NOR test assesses object working memory. TPT-172 HCl (R33) treatment led to significant improvements in the ability of mice to recognize novel objects, demonstrating an improvement in object working memory function. snu.ac.kr

These findings suggest that TPT-172 HCl (R33) has a positive impact on cognitive domains, particularly memory, by influencing underlying molecular mechanisms such as retromer function and synaptic health. While the primary focus for TPT-172 HCl (R33) in the provided literature is on cognitive improvements, a related retromer activator, R55, has been noted to attenuate locomotion impairment in models of Amyotrophic Lateral Sclerosis (ALS), highlighting the broader potential of retromer-stabilizing compounds in neurological function. csic.es

Table 2: Observed Effects of TPT-172 HCl (R33) on Cognitive Behavior

| Behavioral Test | Cognitive Domain Assessed | Control Group (Typical Performance) | TPT-172 HCl (R33) Treated Group | Observed Outcome | Reference |

| Y-maze Test | Spatial Working Memory | Impaired | Improved | Significant improvement in spatial working memory | snu.ac.kr |

| Novel Object Recognition | Object Working Memory | Impaired | Improved | Significant improvement in object working memory | snu.ac.kr |

| Learning and Memory (General) | Overall Cognitive Function | Impaired | Improved | Significant improvement in learning and memory | csic.es |

Future Directions and Unanswered Questions in Tpt 172 Hcl R33 Research

Deeper Mechanistic Elucidation of Retromer Activation in Brain Cells.

A fundamental aspect of TPT-172 HCl (R33) research involves gaining a more profound understanding of how it precisely activates the retromer complex within the intricate environment of brain cells. TPT-172 HCl (R33) functions as a pharmacological chaperone, enhancing the stability of the retromer complex by strengthening the interaction within its core components, specifically the VPS35-VPS29 binding domain, which is considered a vulnerable point in the VPS35-VPS26-VPS29 heterotrimer ontosight.ai. This stabilization helps protect the retromer core proteins from denaturation and extends their functional half-life ontosight.ai. The retromer complex is essential for retrieving transmembrane proteins from endosomes and directing them back to the trans-Golgi network or the cell surface flybase.orgnih.gov.

Dysfunction of the retromer pathway is strongly implicated in the pathogenesis of neurodegenerative conditions such as Alzheimer's disease (AD) and Parkinson's disease (PD) flybase.orgnih.govnih.gov. In AD, compromised retromer function leads to an accumulation of amyloid precursor protein (APP) within endosomes, thereby accelerating its processing and contributing to the generation of neurotoxic amyloid-beta (Aβ) fragments flybase.orgnih.govnih.gov. TPT-172 (R33) has demonstrated efficacy in reducing Aβ deposition and abnormal tau pathology in various AD models ontosight.aineobioscience.complantsjournal.com. In the context of PD, mutations in VPS35 are linked to familial forms of the disease, and retromer dysfunction can lead to impaired lysosomal degradation and affect the recycling of the dopamine (B1211576) transporter (DAT) flybase.orgneobioscience.comnih.gov.

Future research efforts should focus on precisely mapping the molecular interactions of TPT-172 HCl (R33) with specific retromer components across different brain cell types, including neurons, microglia, and astrocytes, to identify cell-specific effects. Investigations into how TPT-172 HCl (R33) influences the assembly, dynamics, and localization of the retromer complex in situ within brain cells are crucial. Furthermore, understanding its precise impact on key retromer cargos relevant to neurodegeneration, such as APP, SORL1, AMPA receptors, DAT, TREM2, and Kidins220, within a brain-specific context is paramount flybase.orgnih.govciteab.comcaymanchem.comiyte.edu.tr.

Exploration of Novel Downstream Signaling Pathways and Therapeutic Targets.

Beyond its direct role in stabilizing the retromer complex, the effects of TPT-172 HCl (R33) may extend to influence a broader network of cellular signaling pathways. Retromer dysfunction has been shown to impact various cellular functions, including lysosomal activity, the sorting of cell surface receptors, and metabolic processes flybase.org. For instance, the retromer is involved in recycling AMPA receptors to the cell surface, which is critical for long-term potentiation (LTP), a key process in synaptic plasticity flybase.orgnih.gov. In microglia, a type of brain immune cell, dysfunctional VPS35 can reduce the delivery of phagocytic receptors like CD36 and TREM2 to the cell surface, thereby impairing the clearance of pathological protein aggregates flybase.orgnih.govnih.gov. A related retromer chaperone, TPT-260, has exhibited anti-inflammatory effects in stroke models by inhibiting M1 microglial activation via the NF-κB pathway, suggesting that TPT-172 HCl (R33) may also play a role in modulating neuroinflammation nih.gov. Additionally, the retromer complex is implicated in the Wnt/β-catenin signaling pathway through its mediation of Wntless receptor transport uniprot.org.

Future research should aim to systematically identify and characterize these secondary signaling pathways that are influenced by TPT-172 HCl (R33). This exploration could uncover novel therapeutic targets that emerge from the broader cellular impact of retromer activation. Specific areas of investigation include the compound's influence on neuroinflammatory cascades beyond direct microglial modulation, its precise role in synaptic plasticity, and its potential to enhance neuronal survival pathways.

Comparative Studies with Other Retromer-Modulating Agents.

TPT-172 HCl (R33) is a thiophene (B33073) thiourea (B124793) derivative, chemically similar to other retromer-modulating agents such as TPT-260 (R55) and TPT-197 citeab.comamazonaws.comnih.govelifesciences.orgnih.govmdpi.com. Both R33 and R55 function as pharmacological chaperones that reinforce the entire retromer core structure (VPS35-VPS29-VPS26), making it less susceptible to degradation citeab.com. TPT-172 (R33) has demonstrated effectiveness in reducing Aβ and phosphorylated tau (pTau) levels in human induced pluripotent stem cell (hiPSC)-derived neurons from both AD patients and healthy controls amazonaws.com. Similarly, TPT-260 (R55) has been shown to reduce endosome size, secreted Aβ, and pTau levels in neurons with SORL1 deficiency iyte.edu.tramazonaws.comuniprot.org.

Other compounds are also being explored for their retromer-modulating properties. For example, 1,3 phenyl bis guanylhydrazone (compound 2a) acts as a pharmacological stabilizer of the retromer complex, increasing the levels and function of retromer subunits, and has shown protective effects against α-synuclein pathology in mouse models of PD elifesciences.org. Furthermore, the macrocyclic peptide RT-L4 has been developed as a potentially more effective molecular chaperone for stabilizing the retromer complex uniprot.org.

Identifying Biomarkers for Retromer Dysfunction and Therapeutic Efficacy.

The identification of reliable biomarkers is critical for the diagnosis, prognosis, and effective monitoring of therapeutic interventions in neurodegenerative diseases. Research has indicated that VPS35 deficiency is associated with a cerebrospinal fluid (CSF)-based biomarker in cortical neurons, which has aided in identifying a subset of sporadic AD patients nih.gov. In PD, a reduction in striatal dopamine transporter (DAT) levels is a well-established biomarker, and the retromer complex is known to be essential for DAT recycling nih.gov.

Studies involving the knockout of VPS35 in mouse forebrains revealed the release of 26 specific proteins, including fragments of tau and BACE1 substrates (APLP1 and CHL1), into the CSF. These findings mirror observations in human patients with mild cognitive impairment (MCI) and AD, suggesting their potential as CSF biomarkers for retromer dysfunction ribocentre.org. Additionally, magnetic resonance imaging (MRI)-detected atrophy in the trans-entorhinal cortex has been proposed as an imaging-based biomarker for dysfunction within the SORL1-retromer pathway in AD globalresearchonline.net.

Future research must focus on validating these putative biomarkers in larger and more diverse human cohorts. The development of novel biomarkers that directly reflect the activity of TPT-172 HCl (R33) and its impact on retromer function within the brain is also a priority. This could involve advanced proteomics, metabolomics, or innovative neuroimaging techniques to provide real-time insights into therapeutic efficacy and disease progression.

Bridging Gaps Between Preclinical Findings and Disease Pathogenesis.

Despite promising preclinical results, a significant challenge lies in translating the observed effects of TPT-172 HCl (R33) in laboratory models to a comprehensive understanding of human disease pathogenesis. TPT-172 HCl (R33) has shown efficacy in reducing Aβ deposition, mitigating abnormal tau pathology, and improving memory impairments in mouse models of AD neobioscience.complantsjournal.com. It has also demonstrated neuroprotective effects against NMDA-induced excitotoxicity in primary cultured neurons citeab.com. However, fully elucidating the precise mechanisms and optimizing targeting strategies for VPS35-focused treatments remains an ongoing challenge neobioscience.com.

Translating findings from animal models (such as mice, rats, and flies) to the complexities of human neurological disorders is inherently intricate, given species-specific differences in APP/BACE homology, neuronal populations, and disease manifestations plantsjournal.commedkoo.com. Future research should increasingly leverage human-relevant models, including human induced pluripotent stem cell (hiPSC)-derived neurons and organoids, to gain a more accurate understanding of TPT-172 HCl (R33)'s effects within human brain cells ontosight.aiiyte.edu.tramazonaws.comuniprot.org. Longitudinal studies in animal models that more closely mimic sporadic forms of neurodegenerative diseases are also essential to assess long-term efficacy and identify any potential side effects. Ultimately, the successful translation of TPT-172 HCl (R33) will depend on the design and execution of robust clinical trials that can effectively evaluate its impact on disease progression in human patients, utilizing the carefully identified biomarkers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.